

# Bornylene in Organometallic Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: Bornylene

Cat. No.: B1203257

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A Note on Terminology: Initial searches for "**bornylene**" as a ligand in organometallic chemistry yielded limited specific results. It is likely that the query intended to investigate "borylene" ligands, which are a well-established class of boron-containing ligands analogous to carbenes. **Bornylene**, a bicyclic alkene, is structurally related to norbornene. Due to the scarcity of data on **bornylene**-metal complexes, this document will focus on the organometallic chemistry of the closely related and extensively studied bicyclic alkene, norbornene, as a representative model. The principles and applications described herein are expected to provide a strong foundational understanding for researchers interested in the coordination chemistry of strained bicyclic alkenes.

## Application Notes

### Synthesis of Norbornene-Metal Complexes

Norbornene readily coordinates to various transition metals, particularly those of the platinum group (e.g., Palladium, Platinum) and other late transition metals (e.g., Nickel, Tungsten). The synthesis of these complexes typically involves the displacement of a labile ligand, such as a solvent molecule or another olefin, from a metal precursor.

A common and straightforward method for synthesizing a palladium(II)-norbornene complex is the reaction of palladium chloride ( $PdCl_2$ ) with norbornene in a suitable solvent. For instance, the dimeric complex, di- $\mu$ -chloro-bis( $\eta^2$ -norbornene)dipalladium(II), can be prepared by reacting palladium chloride with an excess of norbornene. This complex serves as a valuable precursor for further catalytic applications.

Similarly, tungsten-carbonyl complexes of norbornene, such as  $W(CO)_5(\eta^2-C_7H_{10})$ , can be synthesized via photochemical substitution of a carbonyl ligand from  $W(CO)_6$  in the presence of norbornene.<sup>[1]</sup> These complexes are of interest for their reactivity in ring-opening metathesis polymerization (ROMP).

## Catalytic Applications in Polymerization

The primary application of norbornene-metal complexes is in the catalysis of olefin polymerization. Two main types of polymerization are observed: vinyl-addition polymerization and ring-opening metathesis polymerization (ROMP).

### Vinyl-Addition Polymerization:

Late transition metal complexes, particularly those of nickel and palladium, are highly effective catalysts for the vinyl-addition polymerization of norbornene.<sup>[2][3]</sup> These reactions, often activated by a cocatalyst such as methylaluminoxane (MAO), proceed via the insertion of the norbornene monomer into a metal-alkyl or metal-hydride bond. The resulting polynorbornene (PNB) is a saturated polymer with a high glass transition temperature and excellent thermal stability.

The choice of ligand on the metal center plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. Bulky diimine ligands on nickel and palladium catalysts have been shown to produce high molecular weight PNB with narrow molecular weight distributions.<sup>[2]</sup>

### Ring-Opening Metathesis Polymerization (ROMP):

ROMP of norbornene is another significant application, catalyzed by a range of transition metal complexes, most notably those of tungsten, molybdenum, and ruthenium.<sup>[4][5][6]</sup> This process is initiated by a metal-carbene species that reacts with the strained double bond of norbornene, leading to the formation of an unsaturated polymer with the bicyclic ring structure opened.

Grubbs' and Schrock's catalysts are well-known for their high efficiency and functional group tolerance in ROMP. The resulting polymers find use in the production of specialty materials with applications in areas such as oil spill cleanup and vibration dampening.<sup>[6]</sup>

## Quantitative Data

The following tables summarize key quantitative data for the polymerization of norbornene using various organometallic catalysts.

Table 1: Vinyl-Addition Polymerization of Norbornene with Ni(II) and Pd(II) Catalysts

Catalyst Precursor	Cocatalyst	Activity (g PNB / mol M · h)	M <sub>n</sub> ( kg/mol )	PDI (M <sub>n</sub> /M <sub>w</sub> )	Reference
Ni(II)-diimine	MAO	up to 2.6 x 10 <sup>7</sup>	High	Narrow	[2]
Pd(II)-diimine	MAO	up to 1.56 x 10 <sup>7</sup> (at 80°C)	High	Narrow	[2]
Fe/Co-arylimine	MAO	Varies with metal and ligand	-	-	[3]
PdCl <sub>2</sub> (imidazolidin-2-imine)	EtAlCl <sub>2</sub>	10 <sup>4</sup> - 10 <sup>5</sup>	up to 96.4	as low as 1.39	[7]

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

Catalyst	Monomer/Catalyst Ratio	Yield (%)	M <sub>n</sub> ( g/mol )	PDI (M <sub>n</sub> /M <sub>w</sub> )	Reference
Na[W <sub>2</sub> ( $\mu$ -Cl) <sub>3</sub> Cl <sub>4</sub> (THF) <sub>2</sub> ] ]	500	High	300,000 - 800,000	1.2 - 1.4	[8]
Cp* <sub>2</sub> Os <sub>2</sub> Br <sub>4</sub> / MAO	-	up to 167 kg polymer/mol catalyst	-	-	[6]
Ru/Pd bimetallic	3000	31	10 <sup>4</sup>	1.48 - 1.79	[9]

## Experimental Protocols

### Protocol 1: Synthesis of Di- $\mu$ -chloro-bis( $\eta^2$ -norbornene)dipalladium(II)

#### Materials:

- Palladium(II) chloride (PdCl<sub>2</sub>)
- Norbornene
- Methanol (MeOH)
- Diethyl ether

#### Procedure:

- In a round-bottom flask, suspend palladium(II) chloride in methanol.
- Add a stoichiometric excess of norbornene to the suspension.
- Stir the mixture at room temperature for 24 hours. The color of the suspension will change from dark brown to a yellow-orange.

- After the reaction is complete, filter the resulting solid and wash it with diethyl ether to remove any unreacted norbornene and other impurities.
- Dry the yellow product under vacuum.

Characterization: The product can be characterized by  $^1\text{H}$  NMR and IR spectroscopy.

## Protocol 2: Vinyl-Addition Polymerization of Norbornene using a Pd(II) Catalyst

### Materials:

- Pd(II) catalyst precursor (e.g.,  $\text{PdCl}_2(\text{imidazolidin-2-imine})$ )[7]
- Norbornene
- Toluene (anhydrous)
- Ethylaluminum dichloride ( $\text{EtAlCl}_2$ ) solution in toluene
- Methanol
- Hydrochloric acid (10% aqueous solution)

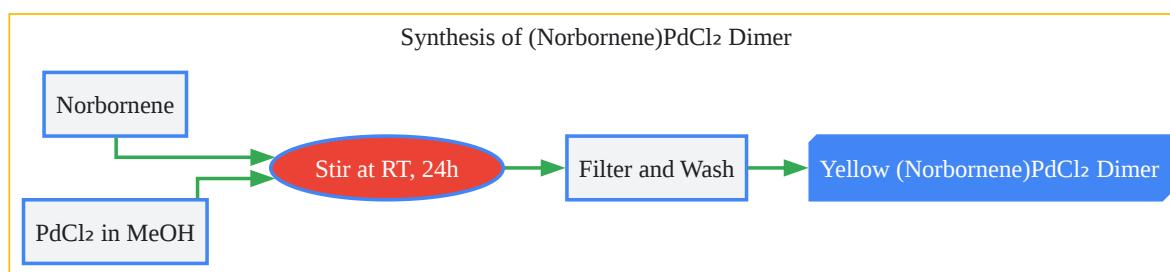
### Procedure:

- In a glovebox, dissolve the Pd(II) catalyst precursor in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
- In a separate vial, dissolve the desired amount of norbornene in anhydrous toluene.
- Add the norbornene solution to the catalyst solution and stir for 1 minute.
- Initiate the polymerization by adding the required amount of the  $\text{EtAlCl}_2$  solution via syringe.
- Allow the reaction to proceed for the desired time at the desired temperature (e.g., 25 °C for 1 hour).

- Quench the polymerization by adding methanol containing 10% hydrochloric acid.
- Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
- Filter the white polynorbornene, wash it with methanol, and dry it under vacuum to a constant weight.

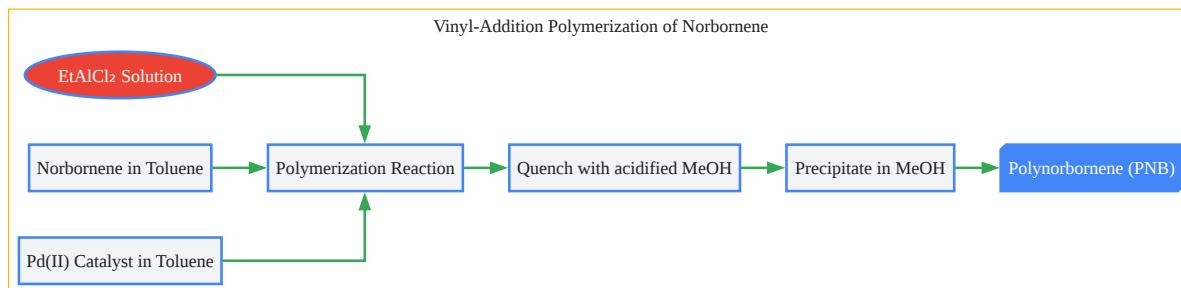
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight ( $M_n$ ) and polydispersity index (PDI), and by  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy to confirm the polymer structure.

## Visualizations



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Caption: Workflow for the synthesis of a norbornene-palladium(II) complex.



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Caption: Workflow for the vinyl-addition polymerization of norbornene.

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